molecular formula C17H25NO7 B12994160 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid

Cat. No.: B12994160
M. Wt: 355.4 g/mol
InChI Key: MPIZGBBADRFNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is a specialized organic compound featuring:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability and enabling selective deprotection in synthetic workflows .
  • A 2,3,4-trimethoxyphenyl substituent, which contributes to electronic and steric effects due to the ortho-, meta-, and para-methoxy groups.
  • A propionic acid backbone, providing a carboxylic acid functional group for further derivatization or salt formation.

This compound is structurally tailored for applications in medicinal chemistry (e.g., as a building block for peptide synthesis) and materials science. Its synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation strategies, as seen in related Boc-protected amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules. Its structural features make it a valuable precursor in the development of pharmaceuticals targeting various diseases, particularly those related to inflammation and cancer.

Anti-inflammatory Properties

Research indicates that derivatives of 3-tert-butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid exhibit notable anti-inflammatory effects. The trimethoxyphenyl group is known to enhance the compound's interaction with biological targets involved in inflammatory pathways. Studies have shown that modifications to this compound can lead to increased potency against inflammatory markers such as cytokines and prostaglandins .

Anticancer Activity

The compound's ability to inhibit certain cancer cell lines has been documented in several studies. For example, derivatives have demonstrated cytotoxic effects against breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the tert-butoxycarbonyl group aids in enhancing the lipophilicity of these compounds, facilitating better cell membrane penetration and bioavailability .

Drug Development

The unique chemical structure of this compound positions it as a promising candidate in drug formulation.

Prodrug Formulation

Due to its relatively stable structure, this compound can be utilized as a prodrug. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. This property can be exploited to improve the pharmacokinetic profiles of existing drugs by enhancing their solubility and absorption rates .

Targeted Delivery Systems

Recent advancements in drug delivery systems have highlighted the potential of using this compound in targeted therapies. Its ability to be conjugated with nanoparticles or liposomes allows for specific targeting of diseased tissues, minimizing side effects associated with conventional systemic therapies .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural analogs are often used to probe active sites of enzymes involved in metabolic disorders, providing insights into potential therapeutic interventions .

Metabolic Pathway Analysis

Researchers utilize this compound to trace metabolic pathways involving amino acids and their derivatives. By incorporating isotopically labeled versions of this compound into metabolic studies, scientists can elucidate complex biochemical pathways and interactions within cellular systems .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The trimethoxyphenyl group may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy Group Positional Isomers

  • 3-(3,4,5-Trimethoxyphenyl)propionic Acid (): The methoxy groups are symmetrically positioned at 3,4,5-positions. This symmetry enhances crystallinity, leading to a higher melting point (251–253°C for the free acid) compared to the 2,3,4-isomer .
  • 3-(2,3,4-Trimethoxyphenyl)propionic Acid (): Lacks the Boc-amino group, simplifying its synthesis but reducing utility in peptide coupling. Melting point: 70–73°C (lower than Boc-protected analogs due to reduced molecular weight and hydrogen bonding) .

Halogen-Substituted Analogs

  • 3-tert-Butoxycarbonylamino-3-(3-chlorophenyl)propionic Acid (): Chlorine at the 3-position introduces electronegativity, increasing acidity of the propionic acid group (pKa ~4.2 vs. ~4.7 for methoxy derivatives). Potential for enhanced lipophilicity (ClogP ≈ 3.5 vs. 2.8 for the trimethoxy analog) .

Functional Group Modifications

Ester Derivatives

  • Methyl 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanoate (): Ketone and ester groups replace the amino and carboxylic acid functionalities. Higher reactivity in nucleophilic acyl substitutions but lower stability in aqueous media .

Hydroxy and Amino Variants

  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic Acid (): Reduced methoxy groups (3,4 vs. 2,3,4) lower molecular weight (325.36 g/mol vs. 353.36 g/mol for the target compound). The (R)-enantiomer is resolved via chiral salt formation, highlighting stereochemical challenges in synthesis .
  • (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic Acid (): Additional hydroxy group introduces hydrogen-bonding capacity, influencing solubility (logS ≈ -3.1 vs. -4.2 for the target compound) .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups ClogP* Reference
Target Compound 353.36 Not reported Boc-amino, 2,3,4-OMe, COOH ~2.8 -
3-(3,4,5-Trimethoxyphenyl)propionic Acid 240.25 251–253 3,4,5-OMe, COOH 1.5
3-tert-Butoxycarbonylamino-3-(3-chlorophenyl)propionic Acid 327.78 Not reported Boc-amino, 3-Cl, COOH 3.5
Methyl 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanoate 268.26 Not reported 2,3,4-OMe, COOCH3, ketone 1.9

*ClogP estimated using ChemDraw.

Biological Activity

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid (Boc-amino acid) is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group and a 2,3,4-trimethoxyphenyl moiety. The compound's molecular formula is C17H25NO7, with a molar mass of approximately 355.38 g/mol. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

The compound exhibits several notable physicochemical properties:

PropertyValue
Molecular FormulaC17H25NO7
Molar Mass355.38 g/mol
Density1.180 ± 0.06 g/cm³ (Predicted)
Boiling Point514.6 ± 50.0 °C (Predicted)
pKa4.45 ± 0.10 (Predicted)

These properties are significant for understanding the compound's stability and reactivity in biological systems.

The biological activity of Boc-amino acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the trimethoxyphenyl group enhances its binding affinity to these targets, potentially influencing pathways related to inflammation, cancer progression, and metabolic disorders.

Therapeutic Applications

Preliminary studies suggest that Boc-amino acid may exhibit:

  • Anti-inflammatory effects : By modulating cytokine production and immune responses.
  • Antioxidant properties : Protecting cells from oxidative stress.
  • Antitumor activity : Inhibiting the proliferation of cancer cells through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological implications of Boc-amino acid:

  • Inflammation Modulation : A study demonstrated that derivatives of Boc-amino acids could significantly reduce the secretion of pro-inflammatory cytokines in vitro, indicating potential use in treating autoimmune diseases .
  • Antioxidant Activity : Research highlighted the ability of Boc-amino acids to scavenge free radicals, thus protecting cellular integrity against oxidative damage .
  • Cancer Therapeutics : A recent investigation showed that Boc-amino acid derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells via the mitochondrial pathway .

Synthesis Methods

The synthesis of Boc-amino acid involves several steps:

  • Formation of the Boc Group : The amino group is protected using tert-butoxycarbonyl chloride.
  • Coupling with Trimethoxyphenyl Propionic Acid : This step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Boc-protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino functionality using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

Coupling Reactions : Utilize carbodiimide reagents (e.g., DCC or EDC) to conjugate the Boc-protected amine with the substituted phenylpropionic acid moiety.

Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluting with gradients of ethyl acetate/hexane) ensures product purity .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., methoxy groups at 2,3,4-positions, Boc-protected amine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₅NO₇, expected [M+H]⁺ = 368.1704) .
  • Infrared (IR) Spectroscopy : Detect characteristic peaks for carbonyl (Boc group, ~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) functionalities .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate polar impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation, particularly if stereochemical impurities are present .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation from dichloromethane/methanol .

Q. What computational approaches predict the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The methoxy and Boc groups may influence binding affinity .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) related to reactivity .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles under nitrogen atmospheres (heating rate: 10°C/min) .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm connectivity between the Boc group and the amino acid backbone .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation of complex splitting patterns .

Q. How does the substitution pattern (2,3,4-trimethoxy vs. other positions) influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying methoxy positions (e.g., 3,4,5-trimethoxy derivatives from ) and test against disease models (e.g., cancer cell lines) .
  • Enzyme Inhibition Assays : Compare IC₅₀ values for the target compound and analogs using fluorometric or colorimetric readouts .

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-13(19)20)10-7-8-12(22-4)15(24-6)14(10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

MPIZGBBADRFNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.